[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride
Overview
Description
[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride: is a coordination complex widely used in various catalytic processes. This compound is known for its effectiveness as a ligand in palladium-catalyzed reactions, which are crucial in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride typically involves the reaction of palladium(II) chloride with 1,2-Bis(dicyclohexylphosphino)ethane in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride undergoes substitution reactions where the palladium center coordinates with different ligands.
Oxidation and Reduction Reactions: This compound can participate in redox reactions, altering the oxidation state of the palladium center.
Common Reagents and Conditions:
Reagents: Common reagents include halides, phosphines, and various organic substrates.
Conditions: Reactions are typically conducted under inert atmosphere, with controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .
Scientific Research Applications
Chemistry:
Catalysis: Widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.
Polymerization: Acts as a ligand in polymerization reactions, influencing the properties of the resulting polymers.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical compounds due to its efficiency in forming carbon-carbon bonds.
Industry:
Material Science: Employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the formation and breaking of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- 1,3-Bis(diphenylphosphino)propane
- 1,2-Bis(diphenylphosphino)ethane
Comparison: Compared to similar compounds, [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride exhibits unique properties such as higher stability and selectivity in catalytic reactions. Its bulky dicyclohexyl groups provide steric hindrance, which can enhance the selectivity of the catalytic process .
Properties
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;palladium(2+);dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLAGPLARSIWKU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96165-44-5 | |
Record name | [1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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